(S)-9-(Oxiran-2-ylmethyl)-9H-carbazole
Description
(S)-9-(Oxiran-2-ylmethyl)-9H-carbazole is a carbazole derivative characterized by an epoxide (oxirane) group attached to the carbazole nitrogen via a methylene spacer. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
9-[[(2S)-oxiran-2-yl]methyl]carbazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2/t11-/m0/s1 |
InChI Key |
VAJIZAPXBKMPRO-NSHDSACASA-N |
Isomeric SMILES |
C1[C@@H](O1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Structural and Functional Comparisons
The table below highlights key differences between (S)-9-(Oxiran-2-ylmethyl)-9H-carbazole and analogous carbazole-based compounds:
Analysis of Key Differences
Reactivity and Functionalization
- The epoxide group in this compound enables ring-opening reactions with amines or nucleophiles, forming aminoalcohols with antiplasmodial activity . In contrast, bromophenyl or pyrimidine-substituted carbazoles undergo cross-coupling reactions (e.g., Suzuki-Miyaura) for electronic materials .
Crystallographic Behavior
- 9-(4-Methoxyphenyl)-9H-carbazole exhibits a densely packed orthogonal crystal lattice dominated by C–H⋯C interactions, unlike the stereochemically flexible epoxide group in the (S)-configured compound .
Optoelectronic Properties
- Pyrimidine-substituted carbazoles show exceptional UOP due to intramolecular hydrogen bonding and π-π stacking, whereas this compound derivatives prioritize bioactivity over luminescence .
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